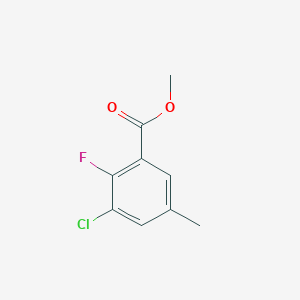
Methyl 3-chloro-2-fluoro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-fluoro-5-methylbenzoate typically involves the esterification of 3-chloro-2-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-fluoro-5-methylbenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Major Products Formed
Nucleophilic Substitution: Substituted benzoates
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids
Scientific Research Applications
Methyl 3-chloro-2-fluoro-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-fluoro-5-methylbenzoate is primarily determined by its chemical structure. The presence of chloro and fluoro substituents on the benzene ring can influence its reactivity and interactions with biological targets. The ester group allows for potential hydrolysis reactions, leading to the formation of the corresponding carboxylic acid and alcohol. These reactions can modulate the compound’s biological activity and its interactions with molecular targets.
Comparison with Similar Compounds
Methyl 3-chloro-2-fluoro-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-fluoro-3-methylbenzoate: This compound has a similar structure but with different positions of the chloro and fluoro substituents. The positional isomerism can lead to differences in chemical reactivity and biological activity.
Methyl 3-chloro-4-fluoro-5-methylbenzoate: Another positional isomer with variations in the placement of substituents. These differences can affect the compound’s physical and chemical properties.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 3-chloro-2-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
GMWRDKOHSRKPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















